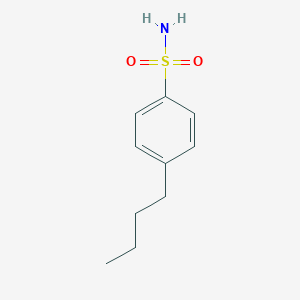

4-Butylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEMSJAOIKQBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366043 | |

| Record name | 4-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-00-8 | |

| Record name | 4-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Butylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-butylbenzenesulfonamide, a key intermediate in pharmaceutical development. This document details the synthetic route from benzenesulfonyl chloride and butylamine, including a complete experimental protocol and purification methods. Furthermore, it presents a thorough characterization of the final compound using modern analytical techniques, with all quantitative data summarized for clarity.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction of benzenesulfonyl chloride with butylamine. The reaction proceeds via the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. A base, such as sodium hydroxide, is typically employed to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Benzenesulfonyl chloride

-

Butylamine

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve butylamine (2.2 equivalents) in dichloromethane.

-

Addition of Benzenesulfonyl Chloride: Cool the solution in an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise from the addition funnel to the stirred butylamine solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess butylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[2][3][4][5] The choice of solvent depends on the impurity profile. The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by vacuum filtration.

-

Column Chromatography: For a higher degree of purity, the crude product can be purified by flash column chromatography on silica gel.[6][7][8][9] A typical eluent system would be a gradient of ethyl acetate in hexanes. The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.

Synthesis Workflow Diagram

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₂S | [10] |

| Molecular Weight | 213.30 g/mol | [10] |

| Appearance | Colorless oily liquid or pellets/large crystals | [11] |

| Boiling Point | 314 °C | [11] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are consistent with the expected structure.

Table 1: ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.95 | m | 2H | Ar-H (ortho to SO₂) |

| 7.50 - 7.60 | m | 3H | Ar-H (meta and para to SO₂) |

| 4.80 (broad s) | t | 1H | N-H |

| 2.90 | q | 2H | -CH₂-NH- |

| 1.45 | sextet | 2H | -CH₂-CH₂-NH- |

| 1.30 | sextet | 2H | -CH₃-CH₂- |

| 0.85 | t | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data (75.5 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 140.2 | Ar-C (ipso to SO₂) |

| 132.5 | Ar-C (para to SO₂) |

| 129.0 | Ar-C (meta to SO₂) |

| 127.0 | Ar-C (ortho to SO₂) |

| 42.8 | -CH₂-NH- |

| 31.5 | -CH₂-CH₂-NH- |

| 19.8 | -CH₃-CH₂- |

| 13.6 | -CH₃ |

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H, C-H, S=O, and aromatic C=C bonds.[11][12][13][14][15]

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3288 | Strong, Broad | N-H stretch |

| 3065 | Medium | Aromatic C-H stretch |

| 2958, 2871 | Strong | Aliphatic C-H stretch |

| 1585 | Medium | Aromatic C=C stretch |

| 1325, 1158 | Strong | Asymmetric and Symmetric S=O stretch |

| 750, 688 | Strong | Aromatic C-H out-of-plane bend |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.[1][11][16][17]

Table 4: Mass Spectrometry Fragmentation Data (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 213 | Moderate | [M]⁺ (Molecular Ion) |

| 170 | High | [M - C₃H₇]⁺ |

| 156 | Moderate | [M - C₄H₉N]⁺ |

| 141 | High | [C₆H₅SO₂]⁺ |

| 77 | High | [C₆H₅]⁺ |

Characterization Workflow Diagram

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive analysis of its characterization data. The presented methodologies and data are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient and reliable production and verification of this important chemical intermediate.

References

- 1. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]

- 2. Home Page [chem.ualberta.ca]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. mt.com [mt.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. magritek.com [magritek.com]

- 10. N-n-Butyl benzene sulfonamide synthesis - chemicalbook [chemicalbook.com]

- 11. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzenesulfonamide, N-butyl- [webbook.nist.gov]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. FTIR [terpconnect.umd.edu]

- 15. www1.udel.edu [www1.udel.edu]

- 16. Benzenesulfonamide, N-butyl- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Mechanism of Action of 4-Butylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butylbenzenesulfonamide is a sulfonamide derivative with a confirmed molecular interaction profile. This technical guide delineates the primary mechanism of action of this compound, focusing on its interaction with human carbonic anhydrase II. While the broader class of sulfonamides exhibits diverse biological activities, this document will concentrate on the experimentally verified target of the 4-butyl isomer. Additionally, the distinct pharmacological profile of the related isomer, N-butylbenzenesulfonamide (NBBS), will be discussed to highlight the chemical specificity of these compounds. This guide provides a comprehensive overview of the available data, experimental methodologies, and the key signaling pathways involved, serving as a foundational resource for further research and development.

Core Mechanism of Action: Inhibition of Carbonic Anhydrase II

The principal mechanism of action for this compound is the inhibition of human carbonic anhydrase II (hCA II), a zinc-containing metalloenzyme. This interaction has been structurally elucidated and is documented in the Protein Data Bank (PDB) under the accession code 5LL8 . Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte balance.

The inhibitory action of sulfonamides against carbonic anhydrases is a well-established pharmacological principle. The primary sulfonamide group (-SO2NH2) is essential for this activity. In its deprotonated state (-SO2NH-), it coordinates directly with the zinc ion (Zn2+) in the active site of the enzyme. This binding displaces a water molecule or hydroxide ion that is critical for the catalytic cycle, thereby arresting the enzyme's function. The benzene ring and its substituents, in this case, the 4-butyl group, extend into the active site cavity, forming additional interactions with amino acid residues that contribute to the binding affinity and selectivity of the compound for different carbonic anhydrase isoforms.

Signaling Pathway: Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by this compound directly impacts cellular and physiological processes that are dependent on the enzyme's activity.

Quantitative Data

Table 1: Representative Inhibition Constants (Ki) for 4-Substituted Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Benzenesulfonamides with pyrazole- and pyridazinecarboxamide moieties | 61.3 - 432.8 | - | - | 25.7 | [1] |

| 4-Anilinoquinazoline-based benzenesulfonamides | 60.9 - 91.2 | 2.4 - 8.7 | - | 30.5 - 93 | [2] |

| Bio-organometallic-hydrazones of 4-hydrazino-benzenesulfonamide | 1.7 - 22.4 | 1.7 - 22.4 | >10000 | 1.9 - 24.4 | [3] |

| Phthalimide-capped benzenesulfonamides | 28.5 | 2.2 | - | - | [4] |

Note: This table provides data for structurally related compounds to illustrate the general potency of this class of inhibitors and does not contain data for this compound itself.

Comparative Pharmacology: this compound vs. N-Butylbenzenesulfonamide

It is crucial to distinguish this compound from its isomer, N-butylbenzenesulfonamide (NBBS). NBBS has a distinct and well-documented pharmacological profile, primarily characterized by its antiandrogenic activity.

N-Butylbenzenesulfonamide (NBBS): An Androgen Receptor Antagonist

NBBS has been isolated from Prunus africana and is recognized as a complete and specific antagonist of the human androgen receptor (AR).[5] This mechanism is implicated in its use for conditions such as benign prostatic hyperplasia. The antiandrogenic activity of NBBS involves direct binding to the AR, thereby inhibiting the downstream signaling cascade initiated by androgens like testosterone and dihydrotestosterone.

Currently, there is no evidence in the reviewed literature to suggest that this compound shares this antiandrogenic activity. This highlights the significant impact of isomeric structural differences on the molecular targets and pharmacological effects of a compound.

Experimental Protocols

The following are generalized protocols for assays relevant to the mechanisms discussed.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO2.

Workflow:

Methodology:

-

Reagents and Buffers: Prepare a suitable buffer (e.g., 10 mM HEPES, pH 7.5). A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). CO2-saturated water is prepared by bubbling CO2 gas through deionized water. A pH indicator solution (e.g., 0.2 mM Phenol Red) is also prepared.

-

Enzyme and Inhibitor Preparation: A known concentration of purified human carbonic anhydrase II is pre-incubated with various concentrations of this compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 20°C).

-

Kinetic Measurement: The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water containing the pH indicator in a stopped-flow spectrophotometer.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid. The initial velocity of the reaction is determined from the linear portion of the absorbance curve.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.[6]

Androgen Receptor Competitive Binding Assay

This assay is used to determine if a compound can bind to the androgen receptor and displace a known radiolabeled ligand. This protocol is relevant for NBBS and would be used to confirm the lack of activity for this compound.

Workflow:

Methodology:

-

Preparation of AR Source: Cytosol containing the androgen receptor is typically prepared from the ventral prostate of rats.

-

Competitive Binding Incubation: A constant concentration of a high-affinity radiolabeled androgen (e.g., [3H]-R1881) is incubated with the AR-containing cytosol in the presence of increasing concentrations of the test compound (e.g., NBBS or this compound). A control with a known unlabeled androgen is used to determine maximal displacement. The incubation is carried out at a low temperature (e.g., 4°C) for an extended period (e.g., 16-20 hours) to reach equilibrium.[7]

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand using a method such as hydroxyapatite slurry precipitation or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data is plotted as the percentage of bound radioligand versus the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is then determined.

Conclusion

The primary and structurally confirmed mechanism of action of this compound is the inhibition of human carbonic anhydrase II. This is consistent with the well-established pharmacology of the benzenesulfonamide scaffold. The butyl group at the 4-position of the benzene ring plays a role in the interaction with the hydrophobic regions of the enzyme's active site. In contrast, the isomeric compound N-butylbenzenesulfonamide acts as an androgen receptor antagonist, a distinct mechanism of action. This underscores the critical importance of precise chemical structure in determining the molecular target and subsequent biological activity of a compound. Further research is warranted to determine the specific inhibition constants of this compound against a panel of human carbonic anhydrase isoforms to fully characterize its potency and selectivity profile. This will be essential for any future drug development efforts based on this scaffold.

References

- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-dimensional structure-activity relationships of nonsteroidal ligands in complex with androgen receptor ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5ll4 - Crystal structure of human carbonic anhydrase isozyme II with 4-(1H-benzimidazol-1-ylacetyl)benzenesulfonamide - Summary - Protein Data Bank Japan [pdbj.org]

- 6. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

physical and chemical properties of 4-butylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-butylbenzenesulfonamide. It includes a summary of its known quantitative data, detailed experimental protocols for its synthesis, and an examination of its potential biological significance based on related compounds.

Core Properties of this compound

This compound, with the CAS number 1135-00-8, is an organic compound featuring a butyl group attached to a benzenesulfonamide core.[1][2][3] Its molecular formula is C₁₀H₁₅NO₂S, and it has a molecular weight of 213.30 g/mol .[1][2][3]

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂S | [1][2][3] |

| Molecular Weight | 213.30 g/mol | [1][2][3] |

| CAS Number | 1135-00-8 | [1][2][3] |

| Melting Point | 93 - 95 °C | [1] |

| Boiling Point | 354.0 ± 35.0 °C (Predicted) | [4][5] |

| Density | 1.157 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 10.20 ± 0.10 (Predicted) | [4][5] |

| Solubility | Low solubility in water.[6] Soluble in polar organic solvents like ethanol and chloroform.[7] | |

| Appearance | Solid | [1][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following information has been reported:

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available and can be used to identify the functional groups present in the molecule.[3]

-

Raman Spectroscopy: Raman spectral data is also available for this compound.[3]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with an amine.[11][12] The following protocol outlines a potential pathway for the synthesis of this compound.

Reaction: 4-Butylbenzenesulfonyl chloride reacts with ammonia to yield this compound.

Materials:

-

4-Butylbenzenesulfonyl chloride

-

Ammonia (aqueous solution or gas)

-

An appropriate solvent (e.g., dichloromethane, diethyl ether)

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 4-butylbenzenesulfonyl chloride in the chosen organic solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia solution with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for a specified time to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with water to remove any unreacted ammonia and ammonium salts.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Workflow Diagram:

Biological Activity and Significance

While specific biological activity and signaling pathway information for this compound is not extensively documented in the reviewed literature, studies on its isomer, N-butylbenzenesulfonamide (NBBS), have revealed notable biological effects. It is crucial to underscore that the following findings pertain to the N-butyl isomer and may not be directly extrapolated to this compound.

-

Antiandrogenic Activity: N-butylbenzenesulfonamide has been identified as an antagonist of the human androgen receptor.[13] This finding suggests that compounds with this structural motif could be of interest in the research and development of treatments for androgen-dependent conditions.

-

Immunomodulatory Effects: Studies have indicated that N-butylbenzenesulfonamide can modulate the immune system.[14][15] Oral exposure in animal models has been shown to affect both innate and adaptive immune responses.[14][15]

Further research is required to determine if this compound exhibits similar biological activities.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation.[1][16] It may also cause respiratory irritation.[1][3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[1]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets (SDS) before handling any chemical.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. scbt.com [scbt.com]

- 3. This compound | C10H15NO2S | CID 2054776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-N-BUTYLBENZENESULFONAMIDE price,buy 4-N-BUTYLBENZENESULFONAMIDE - chemicalbook [chemicalbook.com]

- 5. 1135-00-8 | CAS DataBase [chemicalbook.com]

- 6. CAS 1135-00-8: 4-butylbenzene-1-sulfonamide | CymitQuimica [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR [m.chemicalbook.com]

- 10. Benzenesulfonamide, N-butyl- [webbook.nist.gov]

- 11. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]

- 12. N-n-Butyl benzene sulfonamide synthesis - chemicalbook [chemicalbook.com]

- 13. N-n-Butyl benzene sulfonamide | 3622-84-2 [chemicalbook.com]

- 14. Immunotoxicity of N-Butylbenzenesulfonamide (NBBS): Impacts on Immune Function in Adult Mice and Developmentally Exposed Rats [cebs.niehs.nih.gov]

- 15. Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Page loading... [wap.guidechem.com]

N-Butylbenzenesulfonamide: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylbenzenesulfonamide (NBBS) is a versatile chemical compound with a dual identity. Industrially, it is widely utilized as a plasticizer in the manufacturing of polyamides and other polymers. Biologically, it has been identified as a compound with significant activity, exhibiting antiandrogenic, neurotoxic, and immunomodulatory properties. This technical guide provides an in-depth review of the biological activities of NBBS, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development.

Core Biological Activities

N-Butylbenzenesulfonamide's biological profile is multifaceted, with research highlighting three primary areas of interaction with biological systems:

-

Antiandrogenic Activity: NBBS has been identified as a potent antagonist of the androgen receptor (AR), a key driver in the development and progression of prostate cancer. This activity positions NBBS as a molecule of interest for therapeutic applications in hormone-dependent cancers.

-

Neurotoxicity: Studies have demonstrated that NBBS can induce neurotoxic effects, particularly in animal models. The observed neurotoxicity is characterized by motor dysfunction and neuronal degeneration, raising safety considerations for its industrial applications.

-

Immunotoxicity: The immunomodulatory effects of NBBS have been observed to be dependent on the route of administration, species, and sex of the animal model. Both immunosuppressive and immunostimulatory responses have been reported, indicating a complex interaction with the immune system.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of N-butylbenzenesulfonamide.

Table 1: Cytotoxicity and Acute Toxicity of N-Butylbenzenesulfonamide

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD50 | Mouse | Oral | 2900 mg/kg | [1] |

| LD50 | Rat | Oral | 1725 - 3560 mg/kg | [1] |

| LC50 | Rat | Inhalation | 4066 mg/m³ | [1] |

| Cytotoxicity | Neuro-2a (neuroblastoma cells) | In vitro | Growth inhibition at 1 - 100 µM | [1] |

| Cytotoxicity | C6 glioma cells | In vitro | Growth inhibition at 10 - 500 µM | [1] |

Table 2: Antiandrogenic Activity of N-Butylbenzenesulfonamide

| Parameter | Cell Line | Assay | Result | Reference(s) |

| Androgen Receptor (AR) Antagonism | Prostate Cancer Cells | Not specified | Complete and specific AR antagonist | [2] |

| Prostate Cancer Cell Growth | Prostate Cancer Cells | Not specified | Inhibition of cell growth | [2] |

Signaling Pathways and Mechanistic Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways and experimental workflows related to the biological activities of N-butylbenzenesulfonamide.

Antiandrogenic Activity Signaling Pathway

Caption: Antiandrogenic mechanism of N-butylbenzenesulfonamide.

Experimental Workflow for Neurotoxicity Assessment

Caption: Workflow for assessing the neurotoxicity of NBBS.

Experimental Workflow for Immunotoxicity Assessment

Caption: Workflow for assessing the immunotoxicity of NBBS.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of N-butylbenzenesulfonamide's biological activities.

Androgen Receptor Antagonist Activity Assay

This protocol outlines a cell-based assay to determine the androgen receptor antagonist activity of N-butylbenzenesulfonamide.

-

Cell Line: Androgen-responsive prostate cancer cell line (e.g., LNCaP) expressing the androgen receptor.

-

Reagents:

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS).

-

Androgen (e.g., dihydrotestosterone, DHT).

-

N-Butylbenzenesulfonamide (NBBS) stock solution in a suitable solvent (e.g., DMSO).

-

Luciferase reporter plasmid containing an androgen-responsive element (ARE).

-

Transfection reagent.

-

Luciferase assay reagent.

-

-

Procedure:

-

Cell Seeding: Seed LNCaP cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Transfection: Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with a medium containing a constant concentration of DHT and varying concentrations of NBBS. Include appropriate controls (vehicle control, DHT alone, and a known AR antagonist).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Plot the percentage of inhibition of DHT-induced luciferase activity against the concentration of NBBS to determine the IC50 value.

-

In Vivo Neurotoxicity Assessment

This protocol describes a general procedure for assessing the neurotoxicity of N-butylbenzenesulfonamide in a rodent model.

-

Animal Model: Male and female rats (e.g., Sprague-Dawley) or rabbits.

-

Acclimation: Acclimate animals to the housing conditions for at least one week before the study.

-

Dosing:

-

Administer NBBS via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Include a vehicle control group and at least three dose levels of NBBS.

-

The study duration can range from acute (single dose) to sub-chronic (e.g., 28 or 90 days).

-

-

Observations:

-

Clinical Signs: Observe animals daily for any clinical signs of toxicity, paying close attention to neurological signs such as changes in gait, tremors, convulsions, and altered motor activity.

-

Functional Observational Battery (FOB): Conduct a battery of tests to assess sensory, motor, and autonomic functions at specified time points.

-

Motor Activity: Quantify locomotor activity using an automated activity monitoring system.

-

-

Pathology:

-

At the end of the study, perfuse the animals and collect nervous system tissues (brain, spinal cord, peripheral nerves).

-

Perform histopathological examination of the tissues to identify any neuronal damage, degeneration, or other abnormalities.

-

-

Data Analysis: Analyze the data for dose-response relationships and determine the No-Observed-Adverse-Effect Level (NOAEL) for neurotoxicity.

Plaque-Forming Cell (PFC) Assay for Immunotoxicity

This protocol details the plaque-forming cell (PFC) assay to evaluate the effect of N-butylbenzenesulfonamide on humoral immunity.

-

Animal Model: Mice (e.g., B6C3F1).

-

Treatment: Expose animals to NBBS via the desired route (e.g., in feed, dermal application) for a specified duration (e.g., 28 days).

-

Immunization: Four days prior to the termination of the study, immunize the animals with sheep red blood cells (SRBCs).

-

Spleen Cell Preparation:

-

At the end of the study, euthanize the animals and aseptically remove the spleens.

-

Prepare a single-cell suspension of splenocytes.

-

Wash the cells and resuspend them in an appropriate medium.

-

-

PFC Assay:

-

Mix the splenocytes with SRBCs and complement in a specialized slide chamber.

-

Incubate the slides to allow for the formation of plaques (zones of hemolysis) around antibody-producing B cells.

-

Count the number of plaque-forming cells per spleen or per million splenocytes.

-

-

Data Analysis: Compare the number of PFCs in the NBBS-treated groups to the control group to determine if NBBS has an immunosuppressive or immunostimulatory effect.

Conclusion

N-Butylbenzenesulfonamide exhibits a range of significant biological activities that warrant further investigation. Its antiandrogenic properties present a potential avenue for the development of novel therapeutics for prostate cancer, although more quantitative data on its potency is required. Conversely, its demonstrated neurotoxicity and complex immunomodulatory effects underscore the importance of thorough safety assessments and a deeper understanding of its mechanisms of action. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers and drug development professionals to advance the study of this intriguing and multifaceted compound.

References

4-butylbenzenesulfonamide literature review and history

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbenzenesulfonamide, with the CAS Registry Number 1135-00-8, is an organic chemical compound belonging to the sulfonamide class.[1] Structurally, it is characterized by a benzene ring substituted with a butyl group at the para (4-) position and a sulfonamide group. While the sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, this compound itself is a less extensively studied molecule. This technical guide provides a comprehensive review of the available literature and history of this compound, focusing on its chemical properties, synthesis, and known biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are primarily derived from computational models and publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂S | [1] |

| Molecular Weight | 213.30 g/mol | [1] |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1135-00-8 | [1] |

| Computed XLogP3 | 2.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

Synthesis

The synthesis of this compound is not extensively detailed in dedicated publications. However, its preparation can be inferred from general and well-established methods for the synthesis of arylsulfonamides. The most common approach involves a two-step process: the sulfonation of butylbenzene followed by amination of the resulting sulfonyl chloride.

A plausible synthetic workflow is outlined below:

Experimental Protocol (General)

Step 1: Chlorosulfonation of Butylbenzene

-

In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add butylbenzene.

-

Cool the flask in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred butylbenzene, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Filter the solid 4-butylbenzenesulfonyl chloride, wash with cold water, and dry under vacuum.

Step 2: Amination of 4-Butylbenzenesulfonyl Chloride

-

Dissolve the dried 4-butylbenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone, THF).

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

-

After the addition, allow the mixture to stir at room temperature for several hours to complete the reaction.

-

Remove the organic solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions and desired yield and purity.

Biological Activity and Mechanism of Action

There is a significant lack of information in the scientific literature regarding the specific biological activities and mechanism of action of this compound. While the broader class of sulfonamides exhibits a wide range of pharmacological effects, these cannot be directly extrapolated to this particular isomer without experimental validation.

Publicly available information from the European Chemicals Agency (ECHA) indicates that this compound may cause skin and eye irritation.[2] However, detailed studies on its pharmacological or toxicological profile are not available.

It is important to distinguish this compound from its isomer, N-butylbenzenesulfonamide (NBBS). NBBS has been studied more extensively and is known to act as a plasticizer, with reported neurotoxic and antiandrogenic properties. These findings should not be attributed to this compound without specific experimental evidence.

Due to the absence of data on signaling pathway modulation by this compound, a corresponding diagram cannot be provided at this time.

Quantitative Data

A thorough review of the existing literature reveals a notable absence of quantitative biological data for this compound. Key metrics such as IC₅₀ (half-maximal inhibitory concentration) and LD₅₀ (median lethal dose) have not been reported for this compound. This lack of data highlights a significant gap in the understanding of its potential biological effects.

History and Literature Review

The history of this compound is not well-documented, and it has not been the subject of extensive research. Its existence is noted in chemical databases, and it is commercially available from various suppliers, suggesting its use in chemical synthesis or as a research chemical.[1] However, a detailed timeline of its discovery and development is not present in the public domain.

The available literature is sparse and primarily consists of its listing in chemical catalogs and databases. There is a clear need for further research to elucidate the chemical, physical, and biological properties of this compound.

Conclusion

This compound remains a largely uncharacterized molecule within the broader class of sulfonamides. While its basic chemical properties are known, there is a significant dearth of information regarding its synthesis, biological activity, mechanism of action, and quantitative pharmacological or toxicological data. Future research efforts are necessary to explore the potential of this compound and to differentiate its properties from those of its more studied isomer, N-butylbenzenesulfonamide. This technical guide serves to summarize the current state of knowledge and to highlight the opportunities for future investigation by researchers, scientists, and drug development professionals.

References

The Environmental Journey of a Common Plasticizer: An In-depth Technical Guide to the Environmental Fate of N-butylbenzenesulfonamide (NBBS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-butylbenzenesulfonamide (NBBS), a widely utilized plasticizer in polyamides and other polymers, is an emerging environmental contaminant due to its detection in various environmental compartments, including groundwater and wastewater effluent.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate of NBBS. Key findings indicate that NBBS is not readily biodegradable, suggesting persistence in the environment. While specific experimental data on its bioaccumulation, hydrolysis, and photodegradation are limited in publicly accessible literature, this guide synthesizes available information and details the standard experimental protocols used to determine these critical environmental parameters. Understanding the environmental behavior of NBBS is crucial for assessing its potential risks and for the development of environmentally benign alternatives.

Physicochemical Properties

A foundational understanding of a chemical's physical and chemical properties is essential for predicting its environmental distribution and fate.

| Property | Value | Reference |

| CAS Number | 3622-84-2 | [3] |

| Molecular Formula | C10H15NO2S | [3] |

| Molecular Weight | 213.30 g/mol | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.01 at 20°C | [ChemicalBook] |

| Water Solubility | 450 mg/L at 20°C | [ChemicalBook] |

Note: Log Kow and Water Solubility values are often model predictions or from non-peer-reviewed sources and should be used with caution. Experimental verification is recommended.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photodegradation, can contribute to the transformation of chemical compounds in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is dependent on pH and temperature.

Quantitative Data: Experimental data on the hydrolysis of N-butylbenzenesulfonamide under environmentally relevant pH conditions (pH 4-9) were not found in the reviewed literature. General studies on benzenesulfonamides suggest they are relatively stable to hydrolysis under neutral conditions.[4][5]

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH This guideline is designed to determine the rate of abiotic hydrolysis of chemicals at pH values commonly found in the environment.

-

Principle: A sterile aqueous buffer solution of the test substance is incubated in the dark at a constant temperature.

-

Procedure:

-

Preliminary Test: The substance is tested at pH 4, 7, and 9 at 50°C for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

-

Tier 2 & 3: If significant hydrolysis occurs, further testing is conducted at different temperatures to determine the hydrolysis rate constant and half-life. The identification of hydrolysis products is also undertaken.

-

-

Analysis: The concentration of the test substance is measured at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun.

Quantitative Data: Specific experimental data on the photodegradation of N-butylbenzenesulfonamide, such as its quantum yield or environmental half-life, were not found in the reviewed literature. Studies on other sulfonamides have shown that they can undergo phototransformation in aqueous environments, with degradation rates dependent on the specific chemical structure and water matrix composition.[6][7]

Experimental Protocol: A General Approach for Aqueous Photolysis

-

Principle: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight.

-

Procedure:

-

A solution of the test substance in purified water is prepared.

-

The solution is exposed to a light source with a known spectral irradiance (e.g., a xenon arc lamp).

-

Dark controls are run in parallel to account for any non-photolytic degradation.

-

Samples are taken at various time intervals.

-

-

Analysis: The concentration of the test substance is measured over time to determine the rate of photodegradation. The quantum yield can be calculated if the molar absorption coefficient and the light intensity are known.

Biotic Degradation

The breakdown of organic compounds by microorganisms is a critical process in determining their persistence in the environment.

Quantitative Data: A key study on the ready biodegradability of N-butylbenzenesulfonamide provides a definitive, albeit low, degradation value.

| Test Method | Duration | Result (% Degradation) | Classification | Reference |

| Modified Sturm Test (OECD 301B) | 28 days | 18% | Not Readily Biodegradable | [1] |

Another study using a technical scale activated soil filter observed an elimination rate for NBBS as low as 21% under high hydraulic load conditions, further supporting its persistence.[2]

Experimental Protocol: OECD 301B - Ready Biodegradability: CO₂ Evolution Test (Modified Sturm Test)

-

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and aerated in the dark. The amount of carbon dioxide produced is measured and used to calculate the percentage of biodegradation.

-

Procedure:

-

The test substance is added to a mineral medium as the sole source of organic carbon.

-

The medium is inoculated with a small amount of activated sludge.

-

The test vessels are incubated for 28 days at a constant temperature.

-

CO₂-free air is passed through the test solution, and the evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide, which is then titrated, or measured by a total organic carbon (TOC) analyzer.

-

-

Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period. NBBS, with 18% degradation over 28 days, does not meet this criterion.[1]

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure (e.g., water, food) and accumulates to a concentration higher than that in the surrounding environment.

Quantitative Data: Publicly available experimental data for the Bioconcentration Factor (BCF) of N-butylbenzenesulfonamide in fish were not found. Safety Data Sheets often state "no data available" for its bioaccumulative potential.[8] One source indicates that the compound shows little evidence of accumulation in rodents.[9]

Experimental Protocol: OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure

-

Principle: This test determines the BCF of a substance in fish by measuring its uptake from water (bioconcentration) or from food (biomagnification).

-

Procedure:

-

Uptake Phase: Fish are exposed to the test substance at a constant concentration in the water for a defined period (typically 28 days).

-

Depuration Phase: The fish are then transferred to a clean water environment and the elimination of the substance from their tissues is monitored over time.

-

Fish and water samples are taken at regular intervals during both phases.

-

-

Analysis: The concentration of the test substance in the fish tissue and in the water is measured. The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady-state.

Mobility in Soil

The mobility of a chemical in soil determines its potential to leach into groundwater or move into surface water via runoff. This is primarily assessed by the soil organic carbon-water partitioning coefficient (Koc).

Quantitative Data: Experimental data for the soil adsorption coefficient (Koc) of N-butylbenzenesulfonamide were not found in the reviewed literature. Safety Data Sheets typically report "no data available" for this parameter.[8]

Experimental Protocol: OECD 106 - Adsorption - Desorption Using a Batch Equilibrium Method

-

Principle: The adsorption of a chemical to soil is determined by shaking an aqueous solution of the chemical with a known amount of soil.

-

Procedure:

-

Preliminary Test: To determine the appropriate soil-to-solution ratio and equilibration time.

-

Main Test: Solutions of the test substance are agitated with soil samples for a predetermined time until equilibrium is reached.

-

The concentration of the test substance remaining in the aqueous phase is measured.

-

The amount of substance adsorbed to the soil is calculated by mass balance.

-

-

Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the concentration in soil to the concentration in water. The Koc is then determined by normalizing Kd to the organic carbon content of the soil.

Environmental Fate Pathways and Logical Relationships

While a complete and experimentally verified biodegradation pathway for NBBS in the environment is not yet established, insights can be drawn from mammalian metabolism studies and the degradation of other sulfonamides. The primary metabolic route in rodents involves oxidation of the butyl chain.[1] A plausible environmental degradation pathway would likely initiate with similar oxidative steps.

Caption: Logical relationships in the environmental fate of NBBS.

Caption: Standard experimental workflow for environmental fate assessment.

Conclusion and Future Research Directions

The available data strongly indicate that N-butylbenzenesulfonamide is not readily biodegradable and, therefore, has the potential to persist in the environment.[1] However, a comprehensive assessment of its environmental risk is hampered by the lack of publicly available, experimental data on its bioaccumulation potential, mobility in soil, and abiotic degradation rates.

For a more complete understanding of the environmental fate of NBBS, the following research is recommended:

-

Conducting standardized tests for bioaccumulation (OECD 305), soil adsorption/desorption (OECD 106), and hydrolysis (OECD 111) to fill the existing data gaps.

-

Investigating the photodegradation of NBBS under environmentally relevant conditions to determine its atmospheric and aquatic half-life.

-

Elucidating the microbial degradation pathway of NBBS to identify the responsible microorganisms and potential persistent metabolites.

This information is essential for environmental risk assessments and for guiding the development of safer, more sustainable alternatives in the plastics industry.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Vertical flow soil filter for the elimination of micro pollutants from storm and waste water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photodegradation of sulfathiazole under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Antiandrogenic Properties of N-Butylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylbenzenesulfonamide (NBBS) is a chemical compound that has garnered significant interest for its notable antiandrogenic activity. Initially identified as a plasticizer, its discovery as a potent androgen receptor (AR) antagonist has opened new avenues for its potential therapeutic applications, particularly in androgen-dependent conditions. This technical guide provides an in-depth overview of the antiandrogenic activity of NBBS, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

N-butylbenzenesulfonamide is a sulfonamide that is benzenesulfonamide substituted by a butyl group at the nitrogen atom. It has been isolated from the plant Prunus africana and has been shown to exhibit antiandrogenic activity[1]. Extracts from Pygeum africanum (the former botanical name for Prunus africana) are utilized in the management of benign prostatic hyperplasia (BPH) and prostate cancer[2]. The antiandrogenic effects of NBBS are central to the therapeutic efficacy of these extracts[2][3].

Quantitative Data on Antiandrogenic Activity

The antiandrogenic potency of n-butylbenzenesulfonamide has been quantified through various in vitro assays. While specific IC50 and binding affinity values are not consistently reported across publicly available literature, the existing data robustly supports its function as a competitive androgen receptor antagonist.

| Assay Type | Cell Line | Key Findings | Reference |

| AR Responsive Reporter Gene Assay | - | A selective dichloromethane extract of Pygeum africanum containing NBBS showed the highest antiandrogenic effect among tested plant extracts. | [2][4] |

| Androgen Receptor Transactivation Assay | - | NBBS acts as a specific androgen receptor antagonist. | [5] |

| Prostate Cancer Cell Growth Assay | Human Prostate Cancer Cells | NBBS inhibits the growth of human prostate cancer cells. | [6] |

| Androgen Receptor Nuclear Translocation Assay | - | NBBS inhibits the translocation of the androgen receptor to the cell nucleus. | [5][6] |

Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism underlying the antiandrogenic activity of n-butylbenzenesulfonamide is its direct antagonism of the androgen receptor. In a normal physiological state, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

NBBS competitively binds to the ligand-binding domain of the androgen receptor, preventing the binding of endogenous androgens. This inhibition blocks the downstream signaling cascade, ultimately leading to a suppression of androgen-dependent gene expression and cellular processes.

Signaling Pathway of Androgen Receptor Action and Inhibition by NBBS

Caption: Androgen receptor signaling pathway and its inhibition by n-butylbenzenesulfonamide (NBBS).

Experimental Protocols

The antiandrogenic activity of n-butylbenzenesulfonamide has been characterized using a variety of established experimental protocols. Below are detailed methodologies for key assays.

Androgen Receptor Responsive Reporter Gene Assay

This assay is a cornerstone for quantifying the agonistic or antagonistic activity of a compound on the androgen receptor.

Objective: To measure the ability of NBBS to inhibit androgen-induced gene expression.

Methodology:

-

Cell Culture: Human prostate cancer cells (e.g., LNCaP or PC-3 cells stably expressing the androgen receptor) are cultured in appropriate media.

-

Transfection: Cells are transiently transfected with two plasmids:

-

An AR expression vector (if the cell line does not endogenously express sufficient levels of AR).

-

A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., a promoter with multiple AREs). A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.

-

-

Treatment: After transfection, cells are treated with a known androgen (e.g., dihydrotestosterone, DHT) to induce reporter gene expression. Concurrently, cells are treated with varying concentrations of n-butylbenzenesulfonamide. Control groups include vehicle-treated cells and cells treated with a known antiandrogen (e.g., bicalutamide).

-

Luciferase Assay: Following an incubation period (typically 24-48 hours), cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

Data Analysis: The inhibitory effect of NBBS is determined by the reduction in luciferase activity in the presence of DHT. Data is typically plotted as a dose-response curve to calculate the IC50 value.

Experimental Workflow for AR Reporter Gene Assay

Caption: Workflow for an androgen receptor (AR) responsive reporter gene assay.

Androgen Receptor Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus.

Objective: To determine if NBBS inhibits the androgen-induced nuclear translocation of the AR.

Methodology:

-

Cell Culture and Treatment: Prostate cancer cells are grown on coverslips or in imaging-compatible plates. Cells are then treated with an androgen (e.g., DHT) in the presence or absence of n-butylbenzenesulfonamide.

-

Immunofluorescence: After treatment, cells are fixed and permeabilized. The androgen receptor is then labeled using a specific primary antibody followed by a fluorescently-tagged secondary antibody. The cell nuclei are counterstained with a DNA-binding dye like DAPI.

-

Microscopy and Image Analysis: The subcellular localization of the androgen receptor is visualized using fluorescence microscopy. The intensity of the AR fluorescence signal in the nucleus versus the cytoplasm is quantified using image analysis software. A decrease in the nuclear-to-cytoplasmic fluorescence ratio in NBBS-treated cells compared to DHT-only treated cells indicates inhibition of nuclear translocation.

Competitive Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the binding affinity of NBBS to the androgen receptor.

Methodology:

-

Receptor Preparation: A source of androgen receptor is prepared, typically from the cytosol of rat prostate tissue or from recombinant human AR protein.

-

Competitive Binding: The receptor preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of unlabeled n-butylbenzenesulfonamide.

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand using methods such as hydroxylapatite precipitation or filter binding.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of NBBS. From this curve, the IC50 value (the concentration of NBBS that inhibits 50% of the specific binding of the radioligand) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

N-butylbenzenesulfonamide has been clearly identified as a specific androgen receptor antagonist. Its ability to competitively inhibit androgen binding, prevent AR nuclear translocation, and consequently suppress androgen-dependent gene transcription underscores its potential as a therapeutic agent for conditions driven by androgen signaling, such as benign prostatic hyperplasia and prostate cancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of NBBS and other potential antiandrogenic compounds. Further research to fully elucidate its in vivo efficacy, safety profile, and potential for drug development is warranted.

References

- 1. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Extracts from Pygeum africanum and other ethnobotanical species with antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The natural compounds atraric acid and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

- 6. ABC Herbalgram Website [herbalgram.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzenesulfonamide Derivatives for the Treatment of Benign Prostatic Hyperplasia (BPH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The management of BPH often involves pharmacological intervention, with alpha-1 adrenergic receptor antagonists being a cornerstone of therapy.[1][2] A significant class of these antagonists is the benzenesulfonamide derivatives, exemplified by the widely prescribed drug Tamsulosin.[3] These compounds selectively block α1a- and α1d-adrenoceptors, which are predominant in the prostate, leading to smooth muscle relaxation and improved urinary flow.[4]

Recent research has also highlighted the role of the Rho-kinase (ROCK) signaling pathway in the pathophysiology of BPH, making it another attractive target for therapeutic intervention.[5][6] Inhibition of the RhoA/ROCK pathway can lead to the relaxation of prostate smooth muscle, addressing the dynamic component of BPH.[6] This document provides detailed application notes and protocols for the synthesis and evaluation of benzenesulfonamide derivatives as potential treatments for BPH, targeting both α1-adrenergic receptors and the Rho-kinase pathway.

Key Therapeutic Targets and Signaling Pathways

Alpha-1 Adrenergic Receptor Antagonism

The dynamic component of BPH is largely mediated by the contraction of smooth muscle in the prostate stroma and capsule, which is regulated by the sympathetic nervous system through α1-adrenoceptors.[2] Benzenesulfonamide derivatives, such as Tamsulosin and Silodosin, are designed to selectively antagonize the α1a and α1d subtypes, which are predominantly expressed in the prostate, over the α1b subtype found in blood vessels. This selectivity, known as uroselectivity, minimizes cardiovascular side effects like orthostatic hypotension.[3][7]

Rho-Kinase (ROCK) Inhibition

The RhoA/ROCK signaling pathway is a key regulator of smooth muscle contraction and cell proliferation.[5] In BPH, this pathway is often upregulated, contributing to both the dynamic (increased muscle tone) and static (prostate growth) components of the disease.[6] Inhibitors of ROCK can induce relaxation of prostate smooth muscle and may also have anti-proliferative effects.[6]

References

- 1. Alpha Blockers for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-adrenoceptor antagonists in the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective alpha 1-adrenoceptor antagonists in benign prostatic hyperplasia: rationale and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho-kinase inhibitors: potential therapeutics for benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Y-27632, a Rho-kinase inhibitor, inhibits proliferation and adrenergic contraction of prostatic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alpha(1)-blockers for BPH: are there differences? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Butylbenzenesulfonamide (BBSA) as a Plasticizer in Polyamamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of n-butylbenzenesulfonamide (BBSA) as a plasticizer in polyamides. This document details the effects of BBSA on the thermal and mechanical properties of polyamides, along with detailed protocols for sample preparation and characterization.

Introduction

N-butylbenzenesulfonamide (BBSA) is a versatile liquid plasticizer widely employed to enhance the flexibility and processability of polyamides, commonly known as nylons.[1][2][3] Polyamides are a class of engineering thermoplastics valued for their high strength, stiffness, and thermal resistance. However, their inherent rigidity can be a limitation in applications requiring greater ductility. BBSA addresses this by lowering the glass transition temperature (Tg) of the polyamide, making the material less brittle and easier to process.[1][2][3] This plasticizing effect is achieved through the disruption of the strong intermolecular hydrogen bonds between polyamide chains and the formation of new hydrogen bonds between the BBSA molecules and the polyamide.[4]

Data Presentation: Effects of BBSA on Polyamide Properties

The incorporation of BBSA into polyamides leads to predictable changes in their thermal and mechanical properties. The following tables summarize the expected effects based on available data.

Table 1: Effect of BBSA on the Thermal Properties of Polyamides

| Property | Polyamide Type | BBSA Concentration | Observed Effect | Reference |

| Glass Transition Temperature (Tg) | Amorphous Aliphatic Polyamide | ~0.65 BBSA units per amide unit | ~20 K decrease | [4] |

| Glass Transition Temperature (Tg) | Polyamide 12 (PA12) | 20 mol% | Decrease from 50°C to ~0°C | [5] |

| Melting Temperature (Tm) | Polyamide 11 (PA11) | Not specified | ~10°C decrease | [4] |

Table 2: General Effects of BBSA on the Mechanical Properties of Polyamides

| Property | General Trend with Increasing BBSA Concentration |

| Tensile Strength | Decrease |

| Young's Modulus | Decrease |

| Elongation at Break | Increase |

| Toughness | Increase |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of BBSA-plasticized polyamides.

Preparation of Plasticized Polyamide Samples

This protocol describes the melt blending of BBSA with polyamide pellets followed by injection molding to create standardized test specimens.

Materials:

-

Polyamide pellets (e.g., PA6, PA66, PA12), dried in a vacuum oven at 80°C for at least 4 hours.

-

N-butylbenzenesulfonamide (BBSA)

Equipment:

-

Twin-screw extruder

-

Injection molding machine

-

Standard dumbbell-shaped mold (e.g., ASTM D638 Type I)

Procedure:

-

Pre-mix the dried polyamide pellets with the desired weight percentage of BBSA in a sealed container.

-

Set the temperature profile of the twin-screw extruder to the appropriate melt processing temperature for the specific polyamide grade.

-

Feed the pre-mixed polyamide and BBSA into the extruder.

-

Extrude the molten blend into strands and cool them in a water bath.

-

Pelletize the cooled strands.

-

Dry the plasticized polyamide pellets in a vacuum oven at a temperature below the boiling point of BBSA for at least 4 hours.

-

Set the injection molding machine parameters (temperature, pressure, and injection speed) according to the recommendations for the specific polyamide.

-

Mold the dried, plasticized pellets into dumbbell-shaped specimens for mechanical testing and flat plaques for other analyses.[2][6]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

This protocol is for determining the glass transition temperature (Tg) and melting temperature (Tm) of BBSA-plasticized polyamides.

Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

Procedure:

-

Weigh a 5-10 mg sample of the plasticized polyamide into an aluminum DSC pan.

-

Seal the pan with a lid.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from room temperature to a temperature above the expected melting point of the polyamide at a heating rate of 10°C/min under a nitrogen atmosphere.[7][8]

-

Cool the sample to below its expected Tg at a controlled rate (e.g., 10°C/min).

-

Reheat the sample at 10°C/min to obtain the thermal transitions.

-

Determine the Tg as the midpoint of the step transition in the heat flow curve from the second heating scan.[7]

-

Determine the Tm as the peak of the endothermic melting event.

Mechanical Analysis: Dynamic Mechanical Analysis (DMA)

This protocol is for characterizing the viscoelastic properties of BBSA-plasticized polyamides, including the storage modulus (E'), loss modulus (E''), and tan delta, and for determining the Tg.

Equipment:

-

Dynamic Mechanical Analyzer (DMA) with a film tension or single cantilever clamp.[9]

Procedure:

-

Prepare rectangular specimens from the molded plaques with dimensions suitable for the DMA clamp (e.g., 25 mm x 6 mm x 1 mm).[9]

-

Mount the specimen in the DMA clamp, ensuring it is securely fastened.

-

Set the DMA to perform a temperature sweep from a temperature below the expected Tg to a temperature above it.

-

Use a heating rate of 2-3°C/min.[10]

-

Apply a sinusoidal strain at a fixed frequency, typically 1 Hz.[11] The strain amplitude should be within the linear viscoelastic region of the material.

-

Record the storage modulus, loss modulus, and tan delta as a function of temperature.

-

The Tg can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus curve.[11]

Compositional Analysis: Thermogravimetric Analysis (TGA)

This protocol is for determining the concentration of BBSA in the plasticized polyamide.

Equipment:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Weigh a 10-20 mg sample of the plasticized polyamide into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to a temperature above the decomposition temperature of the BBSA but below the decomposition temperature of the polyamide (e.g., up to 300°C) at a heating rate of 10-20°C/min in an inert atmosphere (e.g., nitrogen).[12][13]

-

The initial weight loss will correspond to the volatilization of the BBSA.

-

To determine the polymer and any inorganic filler content, continue heating to a higher temperature (e.g., 600-800°C) and then switch the atmosphere to air or oxygen to burn off the polymer.[13]

-

The weight percentage of BBSA is calculated from the initial weight loss step.

Visualizations

Caption: Mechanism of Polyamide Plasticization by BBSA.

Caption: Experimental Workflow for BBSA-Plasticized Polyamides.

References

- 1. Effect of Plasticizers on Properties of PA6 [plaschina.com.cn]

- 2. A Novel Synthetic Strategy for Preparing Polyamide 6 (PA6)-Based Polymer with Transesterification [mdpi.com]

- 3. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 4. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. hitachi-hightech.com [hitachi-hightech.com]

- 9. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. tainstruments.com [tainstruments.com]

- 11. electronics.org [electronics.org]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]

Analytical Methods for the Detection of 4-Butylbenzenesulfonamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 4-butylbenzenesulfonamide. The methods described herein are essential for quality control, impurity profiling, and stability testing in pharmaceutical development and manufacturing.

Introduction

This compound is a sulfonamide compound that may be present as a process-related impurity or a degradation product in active pharmaceutical ingredients (APIs). Rigorous analytical monitoring is crucial to ensure the safety and efficacy of pharmaceutical products. The following sections detail validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the detection and quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This reverse-phase HPLC method is suitable for the quantification of this compound in drug substances. The method is designed to be simple, rapid, and reproducible, leveraging UV detection for quantification.

Chromatographic Conditions

A C18 reverse-phase column is employed for the separation. The mobile phase composition and other chromatographic parameters have been optimized for robust performance.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

Method Validation Summary

The analytical method has been validated to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

Experimental Protocols

2.3.1. Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to the mark with the mobile phase and mix well.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3.2. Preparation of Sample Solution

-

Accurately weigh a quantity of the drug substance equivalent to 10 mg of the active pharmaceutical ingredient and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution and extraction.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10 µg/mL).

2.3.3. Analysis Procedure

-